Methyl 2-hydroxy-3-(p-tolyl)propanoate
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Overview
Description
Methyl 2-hydroxy-3-(p-tolyl)propanoate: is an organic compound with the molecular formula C11H14O3This compound is characterized by the presence of a hydroxy group, a methyl ester group, and a p-tolyl group attached to a propanoate backbone .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2-hydroxy-3-(p-tolyl)propanoate can be synthesized through various methods. One common approach involves the esterification of 2-hydroxy-3-(p-tolyl)propanoic acid with methanol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions to ensure complete conversion .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions: Methyl 2-hydroxy-3-(p-tolyl)propanoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) and sulfuric acid (H2SO4).
Major Products Formed:
Oxidation: Formation of methyl 2-oxo-3-(p-tolyl)propanoate.
Reduction: Formation of methyl 2-hydroxy-3-(p-tolyl)propanol.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Methyl 2-hydroxy-3-(p-tolyl)propanoate has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: It is used in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of polymers.
Mechanism of Action
The mechanism of action of methyl 2-hydroxy-3-(p-tolyl)propanoate involves its interaction with specific molecular targets. The hydroxy and ester groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. These interactions can modulate various biochemical pathways, making the compound valuable in medicinal chemistry .
Comparison with Similar Compounds
- Methyl 2-hydroxy-3-phenylpropanoate
- Methyl 2-hydroxy-3-(m-tolyl)propanoate
- Methyl 2-hydroxy-3-(o-tolyl)propanoate
Comparison: Methyl 2-hydroxy-3-(p-tolyl)propanoate is unique due to the position of the methyl group on the aromatic ring (para position). This structural feature can influence the compound’s electronic properties and reactivity compared to its meta and ortho analogs .
Biological Activity
Methyl 2-hydroxy-3-(p-tolyl)propanoate, an organic compound characterized by its hydroxy and ester functional groups, has garnered attention in the fields of medicinal chemistry and organic synthesis. This article delves into its biological activity, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula C11H14O3. Its structure includes:
- A hydroxy group (−OH), which enhances its solubility and reactivity.
- An ester group (−COOCH3), contributing to its biological interactions.
- A p-tolyl group (para-substituted toluene), which affects the compound's electronic properties and steric hindrance.
Mechanisms of Biological Activity
The biological activity of this compound is influenced by its ability to engage in hydrogen bonding and other non-covalent interactions with biological targets. These interactions may modulate various biochemical pathways, including those involved in drug metabolism and enzyme activity. Preliminary studies suggest that this compound may interact with:
- Enzymes involved in metabolic pathways, potentially altering drug efficacy.
- Receptors that mediate physiological responses.
In Vitro Studies
- Antiproliferative Activity : Research has indicated that this compound exhibits antiproliferative effects against various cancer cell lines. For instance, studies have shown that it can inhibit the growth of colorectal cancer cells (HCT-116), suggesting potential as an anticancer agent .
- Enzyme Interaction Studies : Investigations into the compound's interaction with specific enzymes have revealed that it may serve as a substrate or inhibitor, impacting metabolic processes.
- Acaricidal Activity : Similar compounds have been evaluated for their acaricidal properties against pests such as Psoroptes cuniculi. The structure-activity relationship indicates that modifications in the ester group can significantly affect biological efficacy .
Case Studies
A notable case study involved the synthesis of this compound through various catalytic reactions, demonstrating yields up to 98% with high enantiomeric excess. This efficiency underscores its potential utility in pharmaceutical applications where stereochemistry is crucial for biological activity .
Comparative Analysis with Related Compounds
To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:
Compound Name | Molecular Formula | Key Features |
---|---|---|
Methyl 2-hydroxy-3-phenylpropanoate | C10H12O3 | Contains a phenyl group; different electronic properties |
Methyl 2-hydroxy-3-(o-tolyl)propanoate | C10H12O3 | Ortho-substituted; affects steric interactions |
Ethyl 2,2-dimethyl-3-oxo-3-(m-tolyl)propanoate | C12H16O3 | Additional methyl groups; distinct reactivity patterns |
The comparison highlights how variations in substitution patterns can lead to significant differences in biological activity and reactivity.
Properties
Molecular Formula |
C11H14O3 |
---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
methyl 2-hydroxy-3-(4-methylphenyl)propanoate |
InChI |
InChI=1S/C11H14O3/c1-8-3-5-9(6-4-8)7-10(12)11(13)14-2/h3-6,10,12H,7H2,1-2H3 |
InChI Key |
LRDVCBPDBDRFBX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CC(C(=O)OC)O |
Origin of Product |
United States |
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